![molecular formula C11H15N5O2 B1601726 tert-butyl 2-(6-amino-9H-purin-9-yl)acetate CAS No. 152774-16-8](/img/structure/B1601726.png)
tert-butyl 2-(6-amino-9H-purin-9-yl)acetate
Overview
Description
Tert-butyl 2-(6-amino-9H-purin-9-yl)acetate, also known as TAP, is a purine derivative that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a multistep process, and its mechanism of action and physiological effects have been extensively studied. In
Scientific Research Applications
Synthesis of Peptide Nucleic Acid (PNA) Monomers
tert-butyl 2-(6-amino-9H-purin-9-yl)acetate: is utilized in the synthesis of PNA monomers. PNAs are analogs of DNA in which the sugar-phosphate backbone is replaced by a peptide-like structure. This compound serves as a precursor for the adenine nucleobase in PNA, which is crucial for molecular recognition processes and hybridization with complementary RNA or DNA .
Development of Antiviral Agents
The compound’s purine structure is similar to that of certain nucleoside analogs used in antiviral therapies. It can be employed in the synthesis of potential antiviral agents, particularly those targeting viral DNA polymerases. Its modifications can lead to the development of prodrugs with improved pharmacokinetic properties .
properties
IUPAC Name |
tert-butyl 2-(6-aminopurin-9-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-11(2,3)18-7(17)4-16-6-15-8-9(12)13-5-14-10(8)16/h5-6H,4H2,1-3H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXYCJXQTOWEKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=NC2=C(N=CN=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50510548 | |
Record name | tert-Butyl (6-amino-9H-purin-9-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50510548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-(6-amino-9H-purin-9-yl)acetate | |
CAS RN |
152774-16-8 | |
Record name | tert-Butyl (6-amino-9H-purin-9-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50510548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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